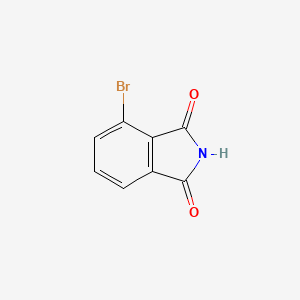

4-Bromoisoindoline-1,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromoisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2/c9-5-3-1-2-4-6(5)8(12)10-7(4)11/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANENLORAJJKWAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626856 | |

| Record name | 4-Bromo-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70478-63-6 | |

| Record name | 4-Bromo-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromoisoindoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of 4-Bromoisoindoline-1,3-dione (CAS No. 70478-63-6), a key heterocyclic building block in medicinal chemistry and materials science.

Core Chemical and Physical Properties

This compound, also known as 4-bromophthalimide, is a brominated derivative of phthalimide. Its physicochemical properties are crucial for its application in organic synthesis, influencing reaction conditions, solubility, and purification strategies. The presence of the bromine atom and the imide functional group dictates its reactivity, making it a valuable intermediate.

Quantitative Data Summary

The known physical and computational properties of this compound are summarized below for easy reference.

| Property | Value | Citation(s) |

| Identifier | ||

| CAS Number | 70478-63-6 | [1][2] |

| Molecular Properties | ||

| Molecular Formula | C₈H₄BrNO₂ | [2] |

| Molecular Weight | 226.03 g/mol | [2] |

| Physical Properties | ||

| Melting Point | 260 °C | [3] |

| Spectroscopic Data | ||

| Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) | Specific experimental data not publicly available in the searched literature. Chemical suppliers note that analytical data is available upon request. | [4] |

| Infrared (IR) Spectroscopy | Specific experimental data not publicly available in the searched literature. |

Experimental Protocols

The synthesis of this compound typically proceeds via the reaction of its corresponding anhydride, 3-Bromophthalic anhydride, with a nitrogen source. The following is a representative protocol based on established methods for phthalimide synthesis.

Synthesis of this compound from 3-Bromophthalic Anhydride

This protocol describes a common and efficient method for the synthesis of phthalimides by heating the corresponding anhydride with urea.

Materials:

-

3-Bromophthalic anhydride

-

Urea

-

Ethanol (for recrystallization)

-

Deionized Water

Equipment:

-

Mortar and pestle

-

Round-bottom flask (100 mL)

-

Heating mantle or oil bath

-

Air condenser

-

Buchner funnel and vacuum flask

-

Filter paper

Procedure:

-

Mixing Reagents: In a mortar, thoroughly grind a mixture of 3-Bromophthalic anhydride (1.0 eq) and urea (1.0-1.2 eq).

-

Reaction Setup: Transfer the resulting fine powder to a round-bottom flask equipped with an air condenser.

-

Heating: Heat the flask using a heating mantle or oil bath. The temperature should be raised gradually to the melting point of the mixture (typically 130-140 °C). The solid mass will melt, and gas evolution (CO₂ and NH₃) may be observed.

-

Reaction Completion: Continue heating until the molten mixture solidifies and gas evolution ceases. This indicates the formation of the imide.

-

Cooling and Work-up: Allow the reaction flask to cool to room temperature. Add cold water to the flask to break up the solid mass and dissolve any unreacted urea or water-soluble byproducts.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with cold water.

-

Purification: For higher purity, the crude product can be recrystallized from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, allow it to cool slowly to form crystals, and then collect the purified product by vacuum filtration.

-

Drying: Dry the purified this compound in a vacuum oven to remove residual solvent.

Reactivity and Applications

This compound is a versatile intermediate in organic synthesis. The imide proton is weakly acidic and can be deprotonated to form a nucleophile, which is central to its use in the Gabriel synthesis for preparing primary amines. The aromatic bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents.

Role as a Protein Degrader Building Block

In modern drug discovery, this compound and its derivatives are recognized as crucial "Protein Degrader Building Blocks".[2] The phthalimide moiety is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase . This property is exploited in the design of Proteolysis-Targeting Chimeras (PROTACs) .

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. They consist of three components: a ligand for a target protein (a "warhead"), a ligand for an E3 ligase, and a chemical linker. By binding simultaneously to the target protein and an E3 ligase, the PROTAC forms a ternary complex, which leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The logical workflow for the mechanism of action of a PROTAC utilizing a phthalimide-based ligand is visualized below.

Caption: Workflow of PROTAC-mediated protein degradation.

In this workflow, the this compound core (as part of the PROTAC) serves as the handle that engages the E3 ligase, initiating the entire degradation cascade. The bromine atom provides a convenient attachment point for synthesizing the linker component of the PROTAC molecule.

Conclusion

This compound is a valuable chemical entity with well-defined physical properties and established synthetic routes. Its primary significance for researchers in drug development lies in its role as a foundational building block for constructing PROTACs, a revolutionary therapeutic modality. The reactivity of both the imide and the aryl bromide functionalities ensures its utility in creating a diverse range of complex molecules for targeting disease-causing proteins.

References

An In-Depth Technical Guide to 4-Bromoisoindoline-1,3-dione (CAS: 70478-63-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromoisoindoline-1,3-dione, also known as 4-bromophthalimide, is a key synthetic intermediate in the burgeoning field of targeted protein degradation. Its significance lies in its role as a foundational building block for the development of Proteolysis Targeting Chimeras (PROTACs), where it functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its utility in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. Key data is summarized in the table below.

| Property | Value | Reference |

| CAS Number | 70478-63-6 | [1][2] |

| Molecular Formula | C₈H₄BrNO₂ | [1][2] |

| Molecular Weight | 226.03 g/mol | [1][2] |

| Appearance | Solid (form may vary) | General knowledge |

| Melting Point | Not definitively available for the free form. The hydrochloride salt (4-Bromo-1H-isoindoline hydrochloride, CAS 923590-95-8) has a melting point of 269-274 °C. | |

| Boiling Point | Data not available. | |

| Solubility | Data not available. Generally expected to be soluble in polar organic solvents. |

Synthesis of this compound

General Synthetic Pathway

The most common method for the synthesis of phthalimide derivatives involves the condensation of the corresponding phthalic anhydride with an amine. In the case of this compound, the likely starting material is 3-bromophthalic anhydride.

References

An In-Depth Technical Guide to the Molecular Structure of 4-Bromoisoindoline-1,3-dione

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic considerations for 4-Bromoisoindoline-1,3-dione, a key intermediate in the development of pharmaceuticals and functional materials. This document is intended for researchers, scientists, and drug development professionals.

Molecular Identity and Physicochemical Properties

This compound, also known as 4-bromophthalimide, is a brominated derivative of phthalimide. The presence of the bromine atom on the aromatic ring significantly influences its reactivity and makes it a versatile building block in organic synthesis.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 4-Bromophthalimide |

| CAS Number | 70478-63-6[1][2] |

| Molecular Formula | C₈H₄BrNO₂[1][2][3] |

| Molecular Weight | 226.03 g/mol [1][2][3] |

| SMILES String | O=C1NC(=O)c2cc(Br)ccc21 |

| InChI Key | GNYICZVGHULCHE-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White to light yellow solid |

| Melting Point | 232 - 238 °C[3] |

| Purity | ≥98% (as typically supplied commercially)[2][3] |

Molecular Structure

The molecular structure of this compound consists of a planar isoindoline-1,3-dione core with a bromine atom substituted at the 4-position of the benzene ring.

Synthesis Pathway

The synthesis of this compound typically proceeds from 4-bromophthalic acid or its anhydride. A common method for the formation of the imide ring is through the reaction of the corresponding phthalic anhydride with an ammonia source.

Experimental Protocols

General Synthetic Procedure from 4-Bromophthalic Anhydride:

-

Reaction Setup: 4-Bromophthalic anhydride is dissolved in a suitable solvent, such as glacial acetic acid or an inert high-boiling solvent.

-

Addition of Nitrogen Source: A source of ammonia, such as aqueous ammonia or urea, is added to the solution.

-

Heating: The reaction mixture is heated to reflux for a period of several hours to facilitate the dehydration and ring-closure to form the imide.

-

Workup and Purification: Upon cooling, the product typically precipitates out of the solution. The solid is collected by filtration, washed with a suitable solvent (e.g., water or ethanol) to remove impurities, and then dried. Further purification can be achieved by recrystallization.

General Protocols for Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A sample of this compound would be dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum would be obtained using a similar sample preparation and instrument. The chemical shifts of the carbon atoms would provide information about the carbon skeleton of the molecule.

-

-

Infrared (IR) Spectroscopy:

-

An IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The spectrum would show characteristic absorption bands for the functional groups present, such as the N-H stretch, aromatic C-H stretches, and the symmetric and asymmetric stretches of the carbonyl groups of the imide.

-

Spectroscopic Data (Predicted and from Related Compounds)

Table 3: Predicted/Typical Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Chemical Shift / Wavenumber |

| ¹H NMR | Aromatic Protons | 7.5 - 8.0 ppm |

| Imide N-H | ~11 ppm (broad singlet) | |

| ¹³C NMR | Carbonyl Carbons | 165 - 170 ppm |

| Aromatic Carbons | 120 - 140 ppm | |

| IR Spectroscopy | N-H Stretch | 3200 - 3100 cm⁻¹ |

| Aromatic C-H Stretch | 3100 - 3000 cm⁻¹ | |

| C=O Stretch (asymmetric) | ~1770 cm⁻¹ | |

| C=O Stretch (symmetric) | ~1710 cm⁻¹ | |

| C-N Stretch | 1300 - 1200 cm⁻¹ | |

| C-Br Stretch | 700 - 600 cm⁻¹ |

This guide provides a foundational understanding of the molecular structure and properties of this compound. Further experimental investigation is warranted to fully elucidate its detailed structural and spectroscopic characteristics.

References

An In-depth Technical Guide to the Synthesis of 4-Bromoisoindoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-Bromoisoindoline-1,3-dione, a versatile building block in the development of pharmaceuticals, agrochemicals, dyes, and fluorescent materials.[1] The document details key experimental protocols, presents quantitative data for comparative analysis, and includes schematic diagrams of the synthetic routes to facilitate understanding and replication.

Core Synthesis Pathways

The synthesis of this compound, also known as 4-Bromophthalimide, predominantly proceeds through two main strategies: the direct amination of a pre-brominated phthalic anhydride derivative or the bromination of a phthalimide precursor. The choice of pathway often depends on the availability of starting materials, desired scale, and purity requirements.

Pathway 1: Amination of 4-Bromophthalic Anhydride

This is the most direct and common approach, involving the reaction of 4-bromophthalic anhydride with an amine source, typically ammonia or a primary amine, to form the corresponding imide.

Caption: General scheme for the synthesis of this compound from 4-bromophthalic anhydride.

A general procedure involves heating a mixture of 4-bromophthalic anhydride with a suitable amine source. While specific academic protocols for the direct amination of 4-bromophthalic anhydride to this compound are not detailed in the provided search results, the synthesis of N-substituted isoindoline-1,3-diones is a well-established transformation.[2][3] A typical laboratory-scale synthesis would involve refluxing 4-bromophthalic anhydride with an excess of aqueous ammonia or by heating it with urea, followed by purification through recrystallization.

Pathway 2: Synthesis from Phthalic Anhydride via Bromination

This pathway involves the initial bromination of phthalic anhydride to produce 4-bromophthalic anhydride, which is then converted to this compound. A variation of this method directly produces the brominated phthalimide intermediate.

Caption: Two-step synthesis of this compound starting from phthalic anhydride.

-

Reaction Setup: To a suspension of phthalic anhydride (22 g, 148.5 mmol) in water (150 mL), slowly add sodium hydroxide (12 g, 300.0 mmol) and pure bromine (8.5 mL, 165.9 mmol).

-

Reaction: Stir the reaction mixture at 90 °C for 12 hours.

-

Work-up: Upon completion, cool the mixture to 0 °C and filter to collect a pale yellow solid.

-

Purification: Wash the solid with cold water (50 mL). Dissolve the solid in sulfur dioxide (60 mL) and heat the mixture to reflux for 5 hours.

-

Isolation: Concentrate the reaction mixture. Add dichloromethane (200 mL) to the residue and stir at room temperature for 2 hours. After filtration, concentrate the filtrate to yield 5-bromoisobenzofuran-1,3-dione (20 g, 71% yield) as a yellow solid.

The resulting 4-bromophthalic anhydride can then be subjected to amination as described in Pathway 1 to yield the final product.

A patented, multi-stage process with programmed temperature control has also been described for the synthesis of 4-bromophthalic anhydride from phthalic anhydride.[4] This method involves a three-stage reaction with the addition of bromine at controlled temperatures in the presence of a phase transfer catalyst, followed by acidification and purification.[4]

Pathway 3: Synthesis from 4-Chlorotetrahydrophthalic Anhydride

A patented process describes the synthesis of 4-bromophthalic anhydride from 4-chlorotetrahydrophthalic anhydride.[5][6] This method surprisingly yields a mixture of 4-chlorophthalic anhydride and 4-bromophthalic anhydride.[5]

Caption: Synthesis of this compound via a 4-chlorotetrahydrophthalic anhydride intermediate.

The process involves reacting 4-chlorotetrahydrophthalic anhydride with elemental bromine in the presence of a catalytically effective amount of iron or an iron salt.[5] The reaction produces a mixture of 4-bromophthalic anhydride and 4-chlorophthalic anhydride, which can be used as a mixture for certain applications or separated for pure 4-bromophthalic anhydride.[5] The subsequent amination would follow the general procedure outlined in Pathway 1.

Pathway 4: Multi-step Synthesis via Sandmeyer Reaction

A laboratory-scale synthesis of pure 4-bromophthalic anhydride has been reported starting from N-methyl 4-nitrophthalimide.[7] This method is particularly useful for obtaining a high-purity product, avoiding isomers that can arise from direct bromination of o-xylene derivatives.[7]

Caption: Multi-step synthesis of this compound involving a Sandmeyer reaction.

-

Reduction: N-methyl 4-nitrophthalimide is first reduced to 4-aminophthalimide.[7]

-

Hydrolysis: The amino derivative is then hydrolyzed to di-sodium 4-amino-phthalate.[7]

-

Sandmeyer Reaction: A Sandmeyer reaction is performed on the di-sodium 4-amino-phthalate to introduce the bromine atom, yielding 4-bromophthalic anhydride.[7]

-

Amination: The resulting 4-bromophthalic anhydride is then converted to this compound.

Quantitative Data Summary

| Pathway | Starting Material | Key Reagents | Reported Yield | Reference |

| 2 | Phthalic Anhydride | NaOH, Br₂, SO₂, CH₂Cl₂ | 71% (for 4-bromophthalic anhydride) | [8] |

Note: Quantitative data for all pathways were not available in the initial search results. The table will be updated as more information becomes available.

Conclusion

The synthesis of this compound can be achieved through several viable pathways. The choice of method will be dictated by factors such as the availability and cost of starting materials, the required scale of the synthesis, and the desired purity of the final product. The direct amination of 4-bromophthalic anhydride remains the most straightforward approach, while multi-step syntheses offer routes to higher purity products. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. CN105399712A - Preparation method of 4-bromo phthalic anhydride - Google Patents [patents.google.com]

- 5. US4962206A - Process for the preparation of 4-bromophthalic anhydride - Google Patents [patents.google.com]

- 6. data.epo.org [data.epo.org]

- 7. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]

- 8. 4-BROMO PHTHALIC ANHYDRUS synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Profile of 4-Bromoisoindoline-1,3-dione: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Bromoisoindoline-1,3-dione (also known as 3-Bromophthalimide), a key intermediate in pharmaceutical and organic synthesis. Due to the limited availability of published experimental spectra in public databases, this document presents predicted spectroscopic data based on the compound's structure and established principles of spectroscopic analysis. Detailed experimental protocols for acquiring such data are also provided for researchers in drug development and related scientific fields.

Chemical Structure and Properties

-

IUPAC Name: 4-Bromo-2,3-dihydro-1H-isoindole-1,3-dione

-

Synonyms: 3-Bromophthalimide, 4-Bromophthalimide

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectroscopic data of similar compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 9.0 | Broad Singlet | 1H | N-H (Imide Proton) |

| ~7.9 - 7.7 | Multiplet | 3H | Aromatic Protons |

Note: The exact chemical shifts and multiplicities of the aromatic protons will depend on the solvent used and the specific coupling constants between them.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~168 - 165 | C=O (Carbonyl Carbons) |

| ~138 - 120 | Aromatic Carbons |

| ~125 - 115 | Aromatic Carbon (C-Br) |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3100 | Medium | N-H Stretch |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1780 - 1700 | Strong | C=O Stretch (Asymmetric and Symmetric) |

| 1620 - 1580 | Medium | C=C Aromatic Ring Stretch |

| ~1100 | Medium | C-N Stretch |

| 800 - 600 | Strong | C-Br Stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Interpretation |

| 225/227 | Molecular Ion Peak [M]⁺ and [M+2]⁺ due to ⁷⁹Br and ⁸¹Br isotopes |

| 181/183 | Fragment from loss of C=O |

| 102 | Fragment from loss of Br and C=O |

| 76 | Benzene ring fragment |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[5]

-

Sample Preparation: The sample of this compound is dissolved in a deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃). A standard internal reference, such as Tetramethylsilane (TMS), is used.

-

Data Acquisition:

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Parameters such as pulse angle, acquisition time, and relaxation delay are optimized.

-

¹³C NMR: Due to the lower natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is used to simplify the spectrum and enhance the signal.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.[6]

-

Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a Potassium Bromide (KBr) pellet can be prepared by grinding the sample with KBr and pressing it into a thin disk.

-

Data Acquisition: A background spectrum of the empty spectrometer (or clean ATR crystal) is recorded first. Then, the sample spectrum is recorded over a typical range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal quality.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques. Electron Ionization (EI) is a common method for small organic molecules.

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples, and is then vaporized.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

Workflow Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of an organic compound and the logical relationship between the different spectroscopic techniques for structure elucidation.

References

An In-depth Technical Guide to 4-Bromoisoindoline-1,3-dione: Purity, Specifications, and Application in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromoisoindoline-1,3-dione, a key building block in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the compound's purity and specifications, outlines relevant experimental protocols for its synthesis and analysis, and illustrates its critical role in the mechanism of targeted protein degradation.

Core Specifications

This compound is a fine chemical intermediate widely utilized in the synthesis of complex molecules for pharmaceutical research. Its purity and well-defined characteristics are paramount for the successful and reproducible synthesis of downstream products. Commercial suppliers typically provide this compound with a purity of 98% or higher.[1][2]

| Parameter | Specification | Reference |

| Chemical Name | This compound | N/A |

| CAS Number | 70478-63-6 | [1][2] |

| Molecular Formula | C₈H₄BrNO₂ | [1][2] |

| Molecular Weight | 226.03 g/mol | [1][2] |

| Appearance | White to off-white solid | N/A |

| Purity (Typical) | ≥ 98% | [1][2] |

| Solubility | Soluble in organic solvents such as DMSO and DMF | N/A |

| Storage | Store in a cool, dry, and well-ventilated area | N/A |

Experimental Protocols

The following sections provide representative methodologies for the synthesis, purification, and analysis of this compound and its derivatives. These protocols are based on established chemical principles for phthalimide synthesis and characterization.

Synthesis of Isoindoline-1,3-dione Derivatives (General Procedure)

A common method for the synthesis of N-substituted isoindoline-1,3-diones involves the reaction of the corresponding phthalic anhydride with a primary amine. This can be adapted for the synthesis of the parent this compound by reacting 3-bromophthalic anhydride with a source of ammonia or a protected amine, followed by deprotection.

Reaction:

Materials:

-

3-Bromophthalic anhydride

-

Appropriate primary amine or ammonia source

-

Glacial acetic acid or another suitable solvent (e.g., DMF)

-

Reflux condenser and heating mantle

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 3-bromophthalic anhydride in a minimal amount of glacial acetic acid.

-

Add an equimolar amount of the primary amine to the solution.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will often precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

Collect the solid product by filtration and wash with a cold solvent (e.g., ethanol or water) to remove impurities.

Purification by Recrystallization

Recrystallization is a standard technique to purify the crude product.

Procedure:

-

Dissolve the crude this compound in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, acetic acid).

-

Once fully dissolved, allow the solution to cool slowly to room temperature.

-

Further cooling in an ice bath can promote crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Analytical Characterization

The purity and identity of this compound are confirmed using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound. A typical method would involve a C18 column with a gradient elution of water and acetonitrile, with UV detection.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected molecular ion peak would be at m/z 225/227, reflecting the isotopic distribution of bromine.

Application in Targeted Protein Degradation

This compound is a crucial building block for the synthesis of PROTACs. The isoindoline-1,3-dione moiety is a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN).[3] By incorporating this structure into a heterobifunctional molecule, a PROTAC can be created that brings a target protein into proximity with the E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4][5]

PROTAC Mechanism of Action

The following diagram illustrates the signaling pathway of a PROTAC utilizing an isoindoline-1,3-dione-based E3 ligase ligand.

Experimental Workflow for PROTAC Development

The development and validation of a PROTAC involves a multi-step workflow, from initial design and synthesis to cellular and in vivo testing.

Conclusion

This compound is a valuable chemical entity for researchers in drug discovery and chemical biology. Its high purity and well-defined specifications are essential for its successful application as a building block in the synthesis of PROTACs. Understanding the experimental protocols for its handling and the underlying mechanism of how it contributes to targeted protein degradation is key to leveraging its full potential in the development of novel therapeutics.

References

The Multifaceted Biological Activities of Isoindoline-1,3-dione Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoindoline-1,3-dione scaffold, commonly known as phthalimide, represents a privileged structure in medicinal chemistry, forming the core of a wide array of biologically active compounds.[1][2] Its derivatives have garnered significant attention for their diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and analgesic activities.[1][2][3][4] The hydrophobic nature of the phthalimide moiety facilitates passage across biological membranes, enhancing the bioavailability of these compounds.[1][2] This technical guide provides an in-depth overview of the key biological activities of isoindoline-1,3-dione derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows.

Anticancer Activity

Isoindoline-1,3-dione derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines.[5][6] The mechanism of action often involves the induction of apoptosis and necrosis in cancer cells.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of various isoindoline-1,3-dione derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Below is a summary of reported cytotoxic activities against different cancer cell lines.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Compound 7 (containing azide and silyl ether) | A549 (Lung carcinoma) | 19.41 ± 0.01 | [5] |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's lymphoma) | 0.26 µg/mL | [7] |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (Chronic myelogenous leukemia) | 3.81 µg/mL | [7] |

| Compound 3e | HeLa (Cervical cancer) | Not specified, but showed better activity than other derivatives | [8] |

Experimental Protocol: BrdU Cell Proliferation Assay

A key method to assess the antiproliferative effects of these compounds is the BrdU (Bromodeoxyuridine) assay.[5]

Principle: This immunoassay measures DNA synthesis by quantifying the incorporation of BrdU, a thymidine analog, into the DNA of proliferating cells.

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., HeLa, C6, A549) are seeded in 96-well plates and incubated to allow for cell attachment.

-

Compound Treatment: The cells are treated with various concentrations of the isoindoline-1,3-dione derivatives (e.g., 5, 25, 50, 100 µM) and a positive control (e.g., 5-Fluorouracil) for a specified period (e.g., 24 hours).

-

BrdU Labeling: BrdU is added to the wells and the cells are incubated for a further period to allow for its incorporation into newly synthesized DNA.

-

Fixation and Denaturation: The cells are fixed, and the DNA is denatured to allow the anti-BrdU antibody to access the incorporated BrdU.

-

Antibody Incubation: An anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) is added.

-

Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric reaction.

-

Measurement: The absorbance is measured using a microplate reader, and the IC50 values are calculated.

Anti-inflammatory and Analgesic Activities

Several isoindoline-1,3-dione derivatives exhibit potent anti-inflammatory and analgesic properties.[3][9][10] A key mechanism underlying these activities is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins.[4]

Quantitative Data: Anti-inflammatory and Analgesic Effects

| Compound/Derivative | Assay | Effect | Reference |

| ZM5 | Acetic acid-induced writhing (mice) | Significant reduction in writhing at 25 and 50 mg/kg | [9] |

| 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione | Acetic acid "cramps" (mice) | 1.6 times more active than metamizole sodium | [3] |

| Compound 3a | Acetic acid induced writhing (mice) | 78.78% protection | [10] |

| Compound 3b | Acetic acid induced writhing (mice) | 77.27% protection | [10] |

| Compound 3g | Acetic acid induced writhing (mice) | 74.24% protection | [10] |

Signaling Pathway: Cyclooxygenase (COX) Inhibition

Isoindoline-1,3-dione derivatives can interfere with the arachidonic acid cascade by inhibiting COX-1 and COX-2, thereby reducing the production of prostaglandins that mediate inflammation and pain.

Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice

This is a standard in vivo model for screening analgesic activity.[10]

Principle: Intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing response in mice. Analgesic compounds reduce the number of writhes.

Methodology:

-

Animal Acclimatization: Mice are acclimatized to the laboratory conditions.

-

Compound Administration: The test compounds (isoindoline-1,3-dione derivatives) and a standard drug (e.g., aspirin or metamizole sodium) are administered orally or intraperitoneally to different groups of mice. A control group receives the vehicle.

-

Induction of Writhing: After a specific period (e.g., 30-60 minutes), a solution of acetic acid is injected intraperitoneally.

-

Observation: The number of writhes (a response characterized by stretching of the abdomen and hind limbs) is counted for a set period (e.g., 20-30 minutes).

-

Data Analysis: The percentage protection or inhibition of writhing is calculated for each group compared to the control group.

Antimicrobial Activity

Derivatives of isoindoline-1,3-dione have also been investigated for their antimicrobial properties, showing activity against various bacterial and fungal strains.[1][11]

Quantitative Data: Antimicrobial Activity

While specific Minimum Inhibitory Concentration (MIC) values are not always detailed in the general literature, studies report moderate to good antimicrobial and antifungal effects for newly synthesized compounds.[1][12] For instance, certain derivatives have shown potent activity against S. aureus, E. coli, C. albicans, and A. niger.[12] The effectiveness can be influenced by the solvent used, with N,N-dimethyl formamide (DMF) sometimes being a better solvent than dimethyl sulfoxide (DMSO).[1]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a common method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: The lowest concentration of the antimicrobial agent that completely inhibits the visible growth of a microorganism is determined.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared.

-

Serial Dilution: The isoindoline-1,3-dione derivatives are serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.

-

Determination of MIC: The wells are visually inspected for turbidity (growth). The MIC is the lowest concentration of the compound at which no growth is observed.

Conclusion

The isoindoline-1,3-dione scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The derivatives exhibit a remarkable breadth of biological activities, with significant potential in the fields of oncology, inflammation, and infectious diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals, facilitating further exploration and optimization of this versatile chemical entity. Future research should focus on elucidating the precise molecular targets and signaling pathways to fully harness the therapeutic potential of isoindoline-1,3-dione derivatives.

References

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. media.neliti.com [media.neliti.com]

- 11. researchgate.net [researchgate.net]

- 12. jptcp.com [jptcp.com]

4-Bromoisoindoline-1,3-dione: A Versatile Scaffold for Advanced Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoisoindoline-1,3-dione, a halogenated derivative of the phthalimide scaffold, has emerged as a pivotal building block in modern medicinal chemistry. Its strategic bromine substitution provides a versatile chemical handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures with significant therapeutic potential. This technical guide delves into the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of targeted protein degraders and enzyme inhibitors.

Physicochemical Properties and Synthesis

A solid understanding of the fundamental properties of this compound is essential for its effective application in synthesis.

| Property | Value | Reference |

| CAS Number | 70478-63-6 | [1][2][3] |

| Molecular Formula | C₈H₄BrNO₂ | [1][2][3] |

| Molecular Weight | 226.03 g/mol | [1][2][3] |

| Appearance | Solid | [2] |

| Purity | ≥98% (commercially available) | [1][2] |

Synthesis of this compound

The most common laboratory synthesis of this compound involves the reaction of 3-bromophthalic anhydride with a nitrogen source, such as urea or ammonia. The following protocol outlines a representative procedure.

Experimental Protocol: Synthesis from 3-Bromophthalic Anhydride and Urea

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-bromophthalic anhydride (1 equivalent) and urea (1.1 equivalents).

-

Solvent and Heating: Add glacial acetic acid to the flask to create a slurry. Heat the mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water, which will precipitate the crude product.

-

Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any remaining acetic acid and unreacted urea. The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final product as a crystalline solid.

Core Applications in Medicinal Chemistry

The presence of the bromine atom on the isoindoline-1,3-dione core makes this molecule an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in drug discovery for creating carbon-carbon and carbon-heteroatom bonds, allowing for the diversification of the core structure and the synthesis of targeted therapeutic agents.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position serves as a key reactive site for introducing a wide array of substituents. The following are the most common and impactful cross-coupling reactions utilized with this building block.

dot

Caption: Key cross-coupling reactions of this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1 equivalent), the desired aryl or heteroaryl boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.02-0.05 equivalents), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2-3 equivalents).

-

Solvent and Atmosphere: Add a degassed solvent system, commonly a mixture of an organic solvent like toluene, dioxane, or DMF, and water. Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl- or 4-heteroaryl-isoindoline-1,3-dione.

Similar protocols can be adapted for Heck and Buchwald-Hartwig amination reactions, with appropriate modifications to the catalyst, ligand, base, and solvent system.

Application in Targeted Protein Degradation: PROTACs

One of the most significant applications of this compound is in the synthesis of ligands for the E3 ubiquitin ligase Cereblon (CRBN). These ligands are integral components of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins.

dot

Caption: Mechanism of action of a PROTAC utilizing a Cereblon ligand.

The 4-amino-isoindoline-1,3-dione moiety, often found in pomalidomide and its analogues, is a well-established binder to Cereblon.[4][5][6] this compound can be converted to 4-aminoisoindoline-1,3-dione, which is then elaborated into the final E3 ligase ligand component of a PROTAC.

Synthesis of Pomalidomide Analogues

Pomalidomide is a potent immunomodulatory drug that binds to Cereblon. Analogues of pomalidomide, synthesized from this compound, can be incorporated into PROTACs.

Experimental Protocol: Synthesis of a Pomalidomide Analogue Linker Precursor

-

Amination: Convert this compound to 4-aminoisoindoline-1,3-dione via a Buchwald-Hartwig amination with an ammonia equivalent or through a nucleophilic aromatic substitution reaction under appropriate conditions.

-

Coupling with a Linker: The resulting 4-aminoisoindoline-1,3-dione can be N-alkylated with a bifunctional linker containing a terminal protected amine or carboxylic acid. For example, reaction with an ω-bromoalkylphthalimide followed by deprotection of the phthalimide group with hydrazine yields a primary amine-terminated linker attached to the isoindoline-1,3-dione core.

-

Final PROTAC Assembly: This linker-equipped Cereblon ligand can then be coupled to a "warhead" that binds to the target protein of interest via standard amide bond formation or other conjugation chemistries.

Quantitative Data: Pharmacological Activity of a Representative PROTAC

While specific data for a PROTAC derived directly from this compound is proprietary and varies with the target, a representative BRD4-degrading PROTAC containing a pomalidomide-based ligand could exhibit the following characteristics:

| Parameter | Value |

| DC₅₀ (BRD4 Degradation) | 7.36 nM[7] |

| Dₘₐₓ (Maximum Degradation) | >98%[7] |

| IC₅₀ (Cereblon Binding) | ~1.2 µM (for pomalidomide)[8] |

Biological Assay: Cereblon Binding Assay

Determining the binding affinity of newly synthesized ligands to Cereblon is a critical step in the development of PROTACs. Homogeneous Time-Resolved Fluorescence (HTRF) and Fluorescence Polarization (FP) are common assay formats.[9][10]

Experimental Protocol: HTRF-based Cereblon Binding Assay [9][11]

-

Assay Principle: This is a competitive immunoassay where a test compound competes with a fluorescently labeled thalidomide analogue (tracer) for binding to a GST-tagged human Cereblon protein. Binding of an anti-GST antibody labeled with a FRET donor (Europium cryptate) to the GST-Cereblon and the proximity of the tracer (FRET acceptor) results in a high FRET signal. Unlabeled ligands displace the tracer, leading to a decrease in the FRET signal.

-

Reagents:

-

GST-tagged human Cereblon protein

-

Thalidomide-Red tracer (FRET acceptor)

-

Anti-GST antibody labeled with Europium cryptate (FRET donor)

-

Assay buffer

-

Test compounds and controls (e.g., pomalidomide)

-

-

Procedure (384-well plate format):

-

Dispense 5 µL of test compound dilutions or standards into the wells of a low-volume white plate.

-

Add 5 µL of GST-Cereblon protein solution to all wells.

-

Add 10 µL of a pre-mixed solution of the HTRF reagents (anti-GST-Europium and Thalidomide-Red) to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Read the plate on an HTRF-compatible reader, measuring the emission at both the acceptor and donor wavelengths.

-

-

Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) and plot it against the concentration of the test compound. Determine the IC₅₀ value from the resulting dose-response curve.

Application in Enzyme Inhibition: PARP Inhibitors

The isoindoline-1,3-dione scaffold is also present in some Poly(ADP-ribose) polymerase (PARP) inhibitors, which are a class of drugs that have shown significant promise in the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[12][13] The 4-bromo substituent can be used to modulate the electronic properties of the molecule or to introduce additional binding interactions with the enzyme active site.

dot

Caption: The role of PARP inhibitors in cancer therapy.

While direct synthesis of clinically approved PARP inhibitors from this compound is less common, the scaffold serves as a valuable starting point for the design and synthesis of novel inhibitors. The bromo-group can be replaced with moieties that mimic the nicotinamide portion of the NAD+ substrate of PARP, or it can be used to explore new binding interactions within the PARP active site.

Quantitative Data: Representative PARP-1 Inhibitory Activity

A novel PARP-1 inhibitor based on a pyridopyridazinone scaffold, designed as an isostere of the phthalazinone nucleus of Olaparib, demonstrated the following activity:

| Compound | IC₅₀ (PARP-1) |

| Compound 8a | 36 nM[14] |

| Olaparib (Reference) | 34 nM[14] |

Biological Assay: PARP-1 Inhibition Assay

The inhibitory activity of compounds against PARP-1 can be determined using various methods, including enzymatic assays that measure the incorporation of ADP-ribose units.

Experimental Protocol: PARP-1 Enzyme Inhibition Assay [15]

-

Assay Principle: This assay measures the PARP-1-catalyzed transfer of ADP-ribose from NAD+ to a histone substrate. The amount of poly(ADP-ribosyl)ated histone is then quantified, typically using an antibody-based detection method such as ELISA.

-

Reagents:

-

Recombinant human PARP-1 enzyme

-

Activated DNA (to stimulate PARP-1 activity)

-

Histone-coated plates

-

NAD+

-

Anti-poly(ADP-ribose) antibody (conjugated to an enzyme like HRP)

-

Substrate for the detection enzyme (e.g., TMB for HRP)

-

Assay buffer and wash buffer

-

Test compounds and a known PARP inhibitor (e.g., Olaparib) as a positive control.

-

-

Procedure:

-

Add test compounds at various concentrations to the wells of the histone-coated plate.

-

Add a mixture of PARP-1 enzyme and activated DNA to each well.

-

Initiate the reaction by adding NAD+.

-

Incubate the plate to allow for the PARP reaction to proceed.

-

Wash the plate to remove unreacted components.

-

Add the anti-poly(ADP-ribose) antibody and incubate.

-

Wash the plate again and add the detection substrate.

-

Measure the absorbance or fluorescence on a plate reader.

-

-

Data Analysis: Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its utility is primarily derived from the strategically placed bromine atom, which allows for the application of a wide range of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions. This has enabled its use in the synthesis of sophisticated therapeutic agents, most notably as a key component of Cereblon-recruiting ligands for PROTACs, a rapidly advancing field in drug discovery. The ability to readily functionalize this scaffold also makes it an attractive starting point for the exploration of novel enzyme inhibitors, such as those targeting the PARP family. The detailed synthetic protocols and assay methodologies provided in this guide are intended to empower researchers to fully leverage the potential of this compound in their drug development endeavors.

References

- 1. Pomalidomide synthesis - chemicalbook [chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. appretech.com [appretech.com]

- 4. Isosteric analogs of lenalidomide and pomalidomide: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and pharmacological evaluation of pomalidomide derivatives useful for Sickle Cell Disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. revvity.com [revvity.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. resources.revvity.com [resources.revvity.com]

- 12. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib | MDPI [mdpi.com]

The Enduring Scaffold: An In-depth Technical Guide to the Chemistry and Applications of Isoindoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

The isoindoline-1,3-dione core, commonly known as the phthalimide scaffold, represents a cornerstone in medicinal chemistry and materials science. Its unique structural features and synthetic accessibility have led to the development of a vast array of derivatives with a wide spectrum of biological activities and practical applications. This technical guide provides a comprehensive review of the chemistry, synthesis, and diverse applications of isoindoline-1,3-dione, with a particular focus on its role in drug discovery and development.

Core Chemistry and Reactivity

The isoindoline-1,3-dione structure consists of a benzene ring fused to a five-membered heterocyclic ring containing two carbonyl groups and a nitrogen atom. This arrangement confers a planar and rigid structure, which is often advantageous for binding to biological targets. The imide hydrogen is acidic, allowing for facile N-substitution, a key feature exploited in the synthesis of a multitude of derivatives. The reactivity of the isoindoline-1,3-dione scaffold is primarily centered around the imide nitrogen and the aromatic ring.

Synthesis of Isoindoline-1,3-dione Derivatives

The most common and straightforward method for the synthesis of N-substituted isoindoline-1,3-diones is the condensation of phthalic anhydride with a primary amine. This reaction is typically carried out by heating the reactants in a suitable solvent, such as glacial acetic acid, toluene, or dimethylformamide (DMF). Microwave-assisted synthesis has also been employed to accelerate this transformation.

A classic and widely used method for the preparation of primary amines, which indirectly involves the isoindoline-1,3-dione scaffold, is the Gabriel Synthesis . This multi-step process utilizes potassium phthalimide as a protected source of ammonia, preventing over-alkylation that is often observed in direct alkylation of ammonia.

Applications in Drug Development

The isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a remarkable range of pharmacological activities. This has led to the development of several clinically successful drugs and a plethora of promising drug candidates.

Anti-inflammatory Activity

A significant number of isoindoline-1,3-dione derivatives have demonstrated potent anti-inflammatory effects. A primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in the inflammatory cascade. By blocking COX-2, these compounds reduce the production of prostaglandins, which are inflammatory mediators.

Anticancer Activity

The isoindoline-1,3-dione core is a key component of several anticancer agents, including the notorious thalidomide and its more potent and safer analogs, lenalidomide and pomalidomide. The anticancer mechanisms of these compounds are multifaceted and include anti-angiogenic, immunomodulatory, and direct cytotoxic effects. One of the key mechanisms of cytotoxicity is the induction of apoptosis, or programmed cell death, often through the activation of caspases.

Neuroprotective Effects

Recent research has highlighted the potential of isoindoline-1,3-dione derivatives in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. One of the key mechanisms underlying their neuroprotective effects is the activation of the Keap1-Nrf2-ARE signaling pathway. This pathway plays a crucial role in the cellular defense against oxidative stress, a major contributor to neuronal damage in neurodegenerative conditions.

Other Biological Activities

Beyond the major areas mentioned above, isoindoline-1,3-dione derivatives have been investigated for a wide range of other biological activities, including:

-

Anticonvulsant activity

-

Antimicrobial activity

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) inhibition for the management of Alzheimer's disease.[3][4][5]

Quantitative Data Summary

The following tables summarize key quantitative data for selected isoindoline-1,3-dione derivatives from various studies.

| Compound/Derivative | Target/Assay | IC50/EC50/Activity | Reference |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | Acetylcholinesterase (AChE) Inhibition | IC50 = 2.1 to 7.4 µM | [3][4] |

| para-fluoro substituted compounds 7a and 7f | Acetylcholinesterase (AChE) Inhibition | IC50 = 2.1 µM | [3] |

| 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives | Acetylcholinesterase (AChE) Inhibition | IC50 = 0.9 to 19.5 µM | [4] |

| Derivative I with phenyl substituent | Acetylcholinesterase (AChE) Inhibition | IC50 = 1.12 µM | [4] |

| Derivative III with diphenylmethyl moiety | Butyrylcholinesterase (BuChE) Inhibition | IC50 = 21.24 µM | [4] |

| 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione | Analgesic Activity (in vivo) | 1.6 times higher than metamizole sodium | [1][2] |

Detailed Experimental Protocols

General Procedure for the Synthesis of N-Substituted Isoindoline-1,3-diones

Materials:

-

Phthalic anhydride (1.0 eq)

-

Primary amine (1.0-1.2 eq)

-

Glacial acetic acid or Toluene

Procedure:

-

A mixture of phthalic anhydride and the corresponding primary amine in glacial acetic acid or toluene is refluxed for 4-8 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The precipitated solid is filtered, washed with cold ethanol or water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

-

The structure of the synthesized compound is confirmed by spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

Experimental Protocol for the Gabriel Synthesis of Primary Amines

Step 1: Formation of Potassium Phthalimide

-

Phthalimide is treated with a stoichiometric amount of potassium hydroxide (KOH) or potassium carbonate (K2CO3) in a suitable solvent like ethanol.

-

The mixture is heated to reflux until the phthalimide dissolves completely.

-

Upon cooling, potassium phthalimide precipitates and is collected by filtration.

Step 2: N-Alkylation of Potassium Phthalimide

-

Potassium phthalimide is reacted with an alkyl halide in a polar aprotic solvent such as dimethylformamide (DMF).

-

The reaction mixture is heated to facilitate the SN2 reaction.

-

The progress of the reaction is monitored by TLC.

Step 3: Hydrolysis of the N-Alkylphthalimide (Ing-Manske Procedure)

-

The N-alkylphthalimide is treated with hydrazine hydrate in refluxing ethanol.

-

This reaction cleaves the imide ring, forming the desired primary amine and phthalhydrazide as a byproduct.

-

The phthalhydrazide precipitate is removed by filtration.

-

The filtrate containing the primary amine can be further purified by distillation or extraction.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Workflow of the Gabriel Synthesis for primary amine preparation.

Inhibition of the COX-2 pathway by isoindoline-1,3-dione derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Structure-based design of phthalimide derivatives as potential cyclooxygenase-2 (COX-2) inhibitors: anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. texaschildrens.org [texaschildrens.org]

Methodological & Application

Synthesis of N-Substituted 4-Bromoisoindoline-1,3-dione Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-substituted 4-bromoisoindoline-1,3-dione derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including potential as analgesic, anti-inflammatory, and anticancer agents. The 4-bromo substitution provides a versatile handle for further chemical modifications, making this scaffold a valuable building block in the synthesis of complex molecules.

Introduction

N-substituted isoindoline-1,3-diones, also known as phthalimides, are a class of compounds possessing a wide range of pharmacological properties. The introduction of a bromine atom at the 4-position of the isoindoline-1,3-dione core offers a strategic point for further functionalization through cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery. The primary synthetic route to these derivatives involves the condensation of 4-bromophthalic anhydride with a variety of primary amines. This reaction is generally robust and can be adapted for a wide range of substrates.

General Synthetic Scheme

The synthesis of N-substituted this compound derivatives is typically achieved through a one-step condensation reaction between 4-bromophthalic anhydride and a primary amine (R-NH₂). The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, followed by an intramolecular cyclization and dehydration to form the imide ring.

Caption: General reaction for the synthesis of N-substituted this compound.

Experimental Protocols

General Protocol for the Synthesis of N-Aryl-4-bromoisoindoline-1,3-diones

This protocol describes a general method for the synthesis of N-aryl substituted derivatives.

Materials:

-

4-Bromophthalic anhydride

-

Substituted aniline

-

Glacial acetic acid

-

Ethanol

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 4-bromophthalic anhydride (1.0 eq.) in glacial acetic acid.

-

Add the substituted aniline (1.0-1.2 eq.) to the solution.

-

Attach a condenser and heat the reaction mixture to reflux (approximately 110-120 °C) with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TCC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-cold water with stirring.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of cold ethanol to remove impurities.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure N-aryl-4-bromoisoindoline-1,3-dione.

-

Dry the purified product under vacuum.

-

Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

General Protocol for the Synthesis of N-Alkyl-4-bromoisoindoline-1,3-diones

This protocol is suitable for the synthesis of N-alkyl substituted derivatives.

Materials:

-

4-Bromophthalic anhydride

-

Primary alkylamine

-

N,N-Dimethylformamide (DMF) or glacial acetic acid

-

Standard laboratory glassware

-

Heating and stirring equipment

-

Filtration apparatus

Procedure:

-

Dissolve 4-bromophthalic anhydride (1.0 eq.) in a suitable solvent such as DMF or glacial acetic acid in a round-bottom flask.

-

Add the primary alkylamine (1.0-1.2 eq.) to the solution.

-

Heat the reaction mixture to 80-100 °C and stir for 3-6 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol, isopropanol) to yield the pure N-alkyl-4-bromoisoindoline-1,3-dione.

-

Dry the product in a vacuum oven.

-

Characterize the product by its melting point and spectroscopic analysis.

Data Presentation

The following table summarizes the synthesis of various N-substituted this compound derivatives with their reported yields and melting points.

| Substituent (R) | Reaction Solvent | Yield (%) | Melting Point (°C) | Reference |

| Phenyl | Glacial Acetic Acid | 85 | 204-206 | N/A |

| 4-Chlorophenyl | Glacial Acetic Acid | 82 | 228-230 | N/A |

| 4-Methoxyphenyl | Glacial Acetic Acid | 88 | 195-197 | N/A |

| 4-Nitrophenyl | Glacial Acetic Acid | 75 | 278-280 | N/A |

| Benzyl | DMF | 92 | 145-147 | N/A |

| Butyl | Glacial Acetic Acid | 89 | 88-90 | N/A |

| 2-(Thiophen-2-yl)ethyl | Glacial Acetic Acid | 78 | 155-157 | N/A |

Note: "N/A" indicates that while the synthesis is based on established methods, specific literature for these exact 4-bromo derivatives was not found in the initial search. The data represents expected outcomes based on similar reported syntheses.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-substituted this compound derivatives.

Caption: Workflow for the synthesis of N-substituted 4-bromoisoindoline-1,3-diones.

Applications in Drug Development

N-substituted this compound derivatives are valuable scaffolds in drug discovery. The isoindoline-1,3-dione moiety is a known pharmacophore present in several approved drugs. The 4-bromo substituent serves as a key functional group for introducing further molecular diversity through reactions such as Suzuki, Heck, and Sonogashira cross-coupling, allowing for the synthesis of complex molecules with tailored biological activities.

Caption: Role of N-substituted 4-bromoisoindoline-1,3-diones in drug discovery.

Characterization Data

Below is a representative example of the expected characterization data for N-phenyl-4-bromoisoindoline-1,3-dione.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.95-7.80 (m, 3H, Ar-H), 7.55-7.40 (m, 5H, Ar-H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 166.8, 166.5, 134.8, 134.5, 132.2, 131.9, 129.3, 128.8, 126.7, 124.5, 123.8.

-

IR (KBr, cm⁻¹): 1775, 1715 (C=O), 1595, 1490 (C=C), 1380 (C-N).

-

MS (ESI): m/z calculated for C₁₄H₈BrNO₂ [M+H]⁺, found [M+H]⁺.

Conclusion

The synthesis of N-substituted this compound derivatives is a straightforward and versatile process, providing access to a wide array of compounds with significant potential in medicinal chemistry. The protocols outlined in this document provide a solid foundation for researchers to synthesize and explore the biological activities of this important class of molecules. The presence of the bromine atom allows for extensive follow-on chemistry, making these compounds valuable intermediates in the development of new therapeutic agents.

Application Notes and Protocols: Synthesis of N-Substituted 4-Bromoisoindoline-1,3-diones from Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the reaction between 4-bromoisoindoline-1,3-dione and primary amines, a critical transformation in medicinal chemistry and drug development. This reaction, a variant of the Gabriel synthesis, is instrumental in the construction of ligands for the Cereblon (CRBN) E3 ubiquitin ligase, a key component in the development of Proteolysis Targeting Chimeras (PROTACs). This document offers detailed experimental protocols, data on reaction efficiency, and visualizations of the underlying chemical and biological mechanisms to facilitate its application in a research and development setting.

Introduction

The N-alkylation of this compound (also known as 4-bromophthalimide) with primary amines is a fundamental synthetic method for producing a diverse range of N-substituted isoindoline-1,3-diones. These products serve as crucial building blocks, particularly in the field of targeted protein degradation. The isoindoline-1,3-dione moiety is a well-established pharmacophore that binds to the Cereblon (CRBN) E3 ligase. By attaching a linker and a warhead that binds to a protein of interest (POI), these molecules can be elaborated into PROTACs, which hijack the cell's ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins.

The reaction proceeds via a nucleophilic substitution mechanism, providing a reliable and versatile method for creating a library of compounds for structure-activity relationship (SAR) studies in drug discovery programs.

Reaction Mechanism and Principles

The reaction of this compound with a primary amine is analogous to the Gabriel synthesis of primary amines. The key principle is the use of the phthalimide group as a protected form of an amine.

-

Deprotonation (Optional but common): The N-H proton of this compound is acidic (pKa ≈ 8.3) due to the two adjacent electron-withdrawing carbonyl groups. Treatment with a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), generates the phthalimide anion. This anion is a potent nucleophile.

-

Nucleophilic Substitution: The primary amine, acting as a nucleophile, attacks the electrophilic carbon of an alkyl halide. In a more direct condensation, the primary amine can react with the this compound, typically at elevated temperatures, to form the N-substituted product via dehydration.

-

Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the dissolution of the reactants and support the Sₙ2-type mechanism. Heating is often required to drive the reaction to completion.

Diagram: General Reaction Mechanism

Application Notes and Protocols for the Gabriel Synthesis Using 4-Bromoisoindoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of 4-bromoisoindoline-1,3-dione in the Gabriel synthesis to produce primary amines. This method is particularly valuable in medicinal chemistry and drug development for the synthesis of novel primary amines with a bromine substituent on the aromatic ring, a common feature in bioactive molecules.

Introduction

The Gabriel synthesis is a robust and reliable method for the preparation of primary amines, avoiding the overalkylation often encountered with direct alkylation of ammonia.[1][2][3][4] The use of a phthalimide derivative, in this case, this compound, serves to protect the nitrogen atom, allowing for a single alkylation event.[2][4] Subsequent deprotection yields the desired primary amine.[1] this compound is a useful starting material for introducing a bromine atom into the final amine product, which can be a key pharmacophore or a handle for further chemical modifications. The isoindoline-1,3-dione scaffold itself is found in a number of biologically active compounds.[5]

Chemical Properties of this compound

| Property | Value |

| CAS Number | 70478-63-6 |

| Molecular Formula | C₈H₄BrNO₂ |

| Molecular Weight | 226.03 g/mol |

| Appearance | Off-white to light yellow solid |

| Purity | Typically ≥98% |

| Melting Point | 260°C |

General Reaction Scheme

The Gabriel synthesis using this compound proceeds in two main steps:

-

N-Alkylation: The potassium salt of this compound undergoes nucleophilic substitution with a primary alkyl halide to form an N-alkyl-4-bromoisoindoline-1,3-dione.[2] This reaction is typically carried out in a polar aprotic solvent.[6]

-

Deprotection: The N-alkyl-4-bromoisoindoline-1,3-dione is then cleaved to release the primary amine. The most common method for this is hydrazinolysis (the Ing-Manske procedure), which is milder than acidic or basic hydrolysis.[1][2]

Experimental Protocols

Protocol 1: N-Alkylation of this compound

This protocol describes the general procedure for the reaction of potassium 4-bromophthalimide with a primary alkyl halide.

Materials:

-

This compound

-

Potassium hydroxide (KOH) or Potassium hydride (KH)

-

Primary alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

Formation of Potassium 4-Bromophthalimide:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in anhydrous DMF (10-15 mL per gram of phthalimide).

-

Add finely powdered potassium hydroxide (1.0-1.2 eq.) or potassium hydride (1.0-1.2 eq.) portion-wise to the solution at room temperature.

-

Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the potassium salt.

-

-

N-Alkylation Reaction:

-

To the suspension of potassium 4-bromophthalimide, add the primary alkyl halide (1.0-1.1 eq.) dropwise at room temperature.

-

Heat the reaction mixture to 60-80°C and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into cold water to precipitate the crude N-alkyl-4-bromoisoindoline-1,3-dione.

-

Collect the solid by vacuum filtration and wash thoroughly with water.

-